17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
Brand Name: Vulcanchem
CAS No.: 3751-02-8
VCID: VC4099479
InChI: InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3
SMILES: CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O
Molecular Formula: C23H32O6
Molecular Weight: 404.5 g/mol

17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate

CAS No.: 3751-02-8

Cat. No.: VC4099479

Molecular Formula: C23H32O6

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate - 3751-02-8

Specification

CAS No. 3751-02-8
Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
IUPAC Name [2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Standard InChI InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3
Standard InChI Key AZCNJEFLSOQGST-UHFFFAOYSA-N
SMILES CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O
Canonical SMILES CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O

Introduction

17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate is a synthetic steroid compound, belonging to the pregnane class of steroids. This compound is characterized by its specific molecular structure, which includes a pregnane backbone with hydroxyl and acetyl groups attached at specific positions. The compound is identified by the CAS number 3751-02-8 and the DTXSID 10958604 .

Synthesis and Applications

The synthesis of 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate typically involves multi-step chemical reactions starting from natural steroids. These processes may include oxidation, reduction, and acetylation steps to introduce the necessary functional groups.

Applications:

  • Pharmaceutical Research: This compound and its derivatives are studied for potential therapeutic applications, including anti-inflammatory and hormonal regulation effects.

  • Biological Studies: Used in research to understand steroid hormone metabolism and action.

Research Findings

Research on 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate is limited, but it is part of broader studies on steroid hormones. These studies often focus on the biological activities of steroids, including their role in inflammation, immune response, and reproductive processes.

Biological Activity:

  • Hormonal Effects: Steroids like this can influence various physiological processes by interacting with hormone receptors.

  • Metabolic Pathways: Understanding how these compounds are metabolized can provide insights into their potential therapeutic uses.

Hazard Information:

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